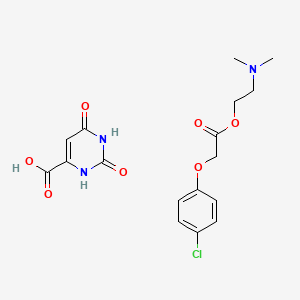

Meclofenoxatorotate

Description

Properties

CAS No. |

27166-15-0 |

|---|---|

Molecular Formula |

C17H20ClN3O7 |

Molecular Weight |

413.8 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C12H16ClNO3.C5H4N2O4/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;8-3-1-2(4(9)10)6-5(11)7-3/h3-6H,7-9H2,1-2H3;1H,(H,9,10)(H2,6,7,8,11) |

InChI Key |

QEYRDJPHTHNWSP-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O |

Canonical SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O |

Other CAS No. |

27166-15-0 |

Synonyms |

meclofenoxatorotate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Family

Meclofenoxate Hydrochloride belongs to the broader benzoate ester family, which includes compounds with varying aliphatic or aromatic substituents. Key structural comparisons are outlined below:

Table 1: Structural and Regulatory Comparison of Selected Benzoates

Key Observations :

- Chlorophenoxy Group: Meclofenoxate and Meclofenamic Acid share a chlorophenoxy group, but their ester components differ significantly. Meclofenoxate’s dimethylaminoethanol ester likely enhances blood-brain barrier penetration, supporting its neuroactive role, whereas Meclofenamic Acid’s anthranilic acid structure favors cyclooxygenase (COX) inhibition .

- Aliphatic vs. Aromatic Esters: Methyl and isopropyl benzoates lack bioactive substituents, limiting them to industrial roles. In contrast, Meclofenoxate’s complex esterification enables pharmacological activity .

Pharmacological and Therapeutic Profiles

Meclofenoxate Hydrochloride vs. Meclofenamic Acid

- Meclofenoxate: Demonstrated efficacy in animal models for improving memory retention and reducing oxidative stress in neurodegenerative conditions.

- Meclofenamic Acid: Primarily a non-steroidal anti-inflammatory drug (NSAID) with recent oncology applications. A 2022 study highlighted its role in restoring chemosensitivity in resistant cancer cells via TRPC5 channel inhibition .

Table 2: Pharmacokinetic Comparison

| Parameter | Meclofenoxate Hydrochloride | Meclofenamic Acid |

|---|---|---|

| Half-life (hours) | 2–3 | 8–12 |

| Protein Binding (%) | ~85 | ~99 |

| Primary Metabolism | Hepatic ester hydrolysis | CYP2C9 oxidation |

| CNS Penetration | High | Low |

Mechanistic Divergence: While both compounds modulate cellular signaling, Meclofenoxate targets neuronal energy metabolism, whereas Meclofenamic Acid acts via COX and ion channel pathways .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Meclofenoxatorotate, and how can they be systematically investigated in preclinical models?

- Methodological Answer : Begin with in vitro assays (e.g., receptor binding studies, enzyme inhibition assays) to identify molecular targets. Validate findings using animal models (e.g., rodents for cognitive or neuroprotective studies). Ensure experimental designs follow the PICOT framework: P opulation (specific cell lines or animal strains), I ntervention (dosage and administration route), C omparison (placebo or active controls), O utcome (biomarkers like acetylcholinesterase activity), and T ime (acute vs. chronic exposure periods) . Use dose-response curves and statistical tools (ANOVA) to quantify efficacy.

Q. How should researchers design a controlled study to evaluate this compound’s efficacy in cognitive enhancement?

- Methodological Answer : Implement a double-blind, randomized controlled trial (RCT) with stratification for confounding variables (e.g., age, baseline cognitive scores). Include placebo and active comparator arms (e.g., existing nootropics). Use validated cognitive assessment tools (e.g., Morris Water Maze for spatial memory) and standardize protocols to ensure reproducibility. Document deviations rigorously, as per guidelines for experimental reporting in pharmacology .

Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?

- Methodological Answer : Follow synthetic protocols from peer-reviewed literature, ensuring purity via HPLC or NMR. Characterize physicochemical properties (e.g., solubility, stability) under physiological conditions. For novel derivatives, provide spectral data and elemental analysis in supplementary materials. Cross-validate results with independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.